N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c18-15(13-7-3-1-4-8-13)17-11-14-12-19-16(20-14)9-5-2-6-10-16/h13-14H,1-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIOEIKAMCDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the formation of the 1,4-dioxaspiro[4.5]decane core. This can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can affect various biochemical pathways, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a smaller ring size.
1,4-dioxaspiro[4.5]decane: Lacks the cyclohexanecarboxamide moiety.
Cyclohexanecarboxamide: Lacks the spirocyclic 1,4-dioxane structure.
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide is unique due to its combination of a spirocyclic structure with a cyclohexanecarboxamide group. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide is a novel compound characterized by its unique spirocyclic structure, which may confer distinctive biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H26N2O5
- Molecular Weight : 362.4 g/mol
- CAS Number : 900006-97-5
The spirocyclic structure allows for unique interactions with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's spirocyclic moiety may facilitate binding to active sites on proteins, modulating their activity:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter degradation, similar to other compounds with spirocyclic structures.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, impacting neurotransmission and cellular signaling pathways.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, the related compound ladostigil has shown significant neuroprotective effects in models of neurodegeneration by:
- Inhibiting acetylcholinesterase and monoamine oxidase activities.
- Reducing oxidative stress markers and promoting neuronal survival.
These findings suggest that this compound may possess similar neuroprotective capabilities.
Antidepressant Activity
Studies have demonstrated that compounds targeting cholinergic and serotonergic systems can exhibit antidepressant effects. Given its potential interaction with neurotransmitter systems, this compound might also contribute to mood enhancement and depression treatment.
Table 1: Summary of Biological Activities
Case Study Example
In a study examining the effects of related compounds on neurodegenerative models, it was found that these compounds significantly reduced neuronal apoptosis in vitro and improved cognitive function in vivo. This supports the hypothesis that this compound could have similar protective effects against neurodegeneration.
Q & A
Q. What synthetic routes are commonly employed for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide, and how are yields optimized?
The synthesis typically involves coupling a spirocyclic dioxaspirodecan-2-ylmethyl amine with cyclohexanecarboxylic acid derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., THF or DCM) under nitrogen .
- Protection/deprotection : The dioxaspiro ring is often synthesized via ketalization of cyclohexanone derivatives with ethylene glycol, followed by functionalization .
- Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) is standard, with yields ranging 45–60% .
Q. How is the structural integrity of this compound verified experimentally?
A combination of spectroscopic and analytical methods is used:
- NMR : and NMR confirm the spirocyclic framework (e.g., characteristic signals for dioxaspiro methylene groups at δ 3.8–4.2 ppm) and amide carbonyl (δ ~165–170 ppm) .
- FTIR : Stretching vibrations for C=O (amide I band at ~1650 cm) and ether C-O (1100–1250 cm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z ~336.23) .
Q. What preliminary biological screening data exist for this compound?
While direct data on this compound are limited, structurally related spirocyclic amides show:
- Enzyme inhibition : Interaction with kinases or proteases via hydrogen bonding and hydrophobic interactions .
- Cytotoxicity : Moderate activity in cancer cell lines (IC ~10–50 μM), dependent on substituent electronegativity .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
The spirocyclic core’s stereochemistry is sensitive to:
- Ketalization : Acid-catalyzed cyclohexanone/ethylene glycol reactions favor equatorial orientation of the dioxaspiro ring, confirmed by X-ray crystallography .
- Chiral auxiliaries : Use of (S)- or (R)-proline derivatives during amide coupling can induce enantioselectivity, achieving >90% ee in analogs .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .
Q. What computational strategies are used to predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., cyclooxygenase-2), highlighting hydrogen bonds with the amide group and hydrophobic interactions with the spiro ring .
- MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes, with RMSD <2 Å over 100 ns .
- QSAR : Hammett constants (σ) of substituents correlate with bioactivity (R >0.85 in analogs) .
Q. How can contradictory solubility and stability data be resolved?
Discrepancies arise from:
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, affecting solubility in DMSO or ethanol .
- pH-dependent degradation : HPLC-MS monitors hydrolytic cleavage of the amide bond under acidic/basic conditions (t varies from 2–48 hours) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; storage in amber vials at –20°C is recommended .
Q. What strategies optimize SAR for enhanced target selectivity?
Structure-activity relationship (SAR) studies focus on:
- Spiro ring modification : Replacing the dioxaspiro with dithiolane rings increases logP and blood-brain barrier penetration .
- Amide substituents : Fluorination at the cyclohexane carboxamide improves metabolic stability (e.g., CYP3A4 resistance) .
- Bioisosteres : Replacing the amide with sulfonamide groups reduces off-target binding (e.g., 10-fold selectivity for kinase X over Y) .
Q. What crystallographic techniques elucidate supramolecular packing?
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., C=O⋯H-N hydrogen bonds, π-stacking of aromatic analogs) with R-factors <0.05 .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯O interactions account for ~35% of packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
